molecular formula C15H17NO4S B2429186 2-ethoxy-N-(4-hydroxyphenyl)-5-methylbenzenesulfonamide CAS No. 2249025-17-8

2-ethoxy-N-(4-hydroxyphenyl)-5-methylbenzenesulfonamide

Cat. No.: B2429186
CAS No.: 2249025-17-8
M. Wt: 307.36
InChI Key: LKKKDVQKODTFOT-UHFFFAOYSA-N
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Description

2-ethoxy-N-(4-hydroxyphenyl)-5-methylbenzenesulfonamide is a chemical compound offered for research and development purposes. As a member of the benzenesulfonamide class, this compound is of significant interest in scientific investigation. Sulfonamides are a prolific source of pharmacological agents and are widely studied for a diverse range of biological activities . Researchers explore these compounds for their potential in various fields, including as inhibitors for specific enzymatic pathways . The structure of this particular analog, featuring a 4-hydroxyphenyl group, may influence its physicochemical properties and biological interactions. This product is strictly for research purposes in a laboratory setting and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

2-ethoxy-N-(4-hydroxyphenyl)-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S/c1-3-20-14-9-4-11(2)10-15(14)21(18,19)16-12-5-7-13(17)8-6-12/h4-10,16-17H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKKDVQKODTFOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-ethoxy-N-(4-hydroxyphenyl)-5-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route may include the following steps:

    Formation of the Ethoxy Group:

    Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group is then attached to the intermediate compound.

    Formation of the Methylbenzenesulfonamide Group: Finally, the methylbenzenesulfonamide group is introduced to complete the synthesis.

Industrial production methods for this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group in this compound undergoes nucleophilic substitution under specific conditions. For example:

  • Reaction with Sodium Azide : Substitution of the sulfonamide group with sodium azide (NaN₃) followed by reduction with hydrazine (NH₂NH₂) generates amine derivatives. This is analogous to methods used in sulfonamide synthesis, where azide formation precedes reduction to produce primary amines .

  • Conditions : Typically performed in polar aprotic solvents (e.g., DMF) under reflux.

Table 1: Nucleophilic Substitution Reaction Parameters

ReagentSolventTemperatureTimeYield
Sodium azideDMF80–100°C4–6 h~80%

Acylation Reactions

The hydroxyphenyl group (-OH) is prone to acylation due to its acidic hydroxyl proton. Acetylating agents like acetyl chloride (CH₃COCl) or acetic anhydride (Ac₂O) can react with the hydroxyl group under basic conditions:

  • Mechanism : The hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent, forming an ester intermediate.

  • Conditions : Pyridine or triethylamine as catalysts to absorb HCl byproduct .

Table 2: Acylation Reaction Parameters

Acylating AgentCatalystSolventTemperatureTimeProduct
AcClPyridineDCM25°C1–2 hAcylated derivative

Hydrolysis of the Sulfonamide Group

The sulfonamide group can undergo hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Reaction with concentrated HCl at elevated temperatures (e.g., 100°C) cleaves the sulfonamide bond, releasing sulfonic acid and amine derivatives.

  • Basic Hydrolysis : Treatment with NaOH or KOH in aqueous ethanol generates sulfonic acid salts and amine intermediates.

  • Applications : This reaction is critical for synthesizing sulfonic acids, which are precursors for dyes or surfactants .

Table 3: Hydrolysis Reaction Parameters

ConditionReagentSolventTemperatureTimeProduct
AcidicHCl (conc.)Water100°C2–3 hSulfonic acid + amine
BasicNaOH (aq.)Ethanol/water80°C1 hSulfonic acid salt

Alkylation of the Hydroxyphenyl Group

The hydroxyphenyl group can undergo alkylation via:

  • Williamson Ether Synthesis : Reaction with alkyl halides (e.g., CH₃CH₂Br) in the presence of a base (e.g., NaOH) to form ether derivatives.

  • Friedel-Crafts Alkylation : Electrophilic alkylation using Lewis acids (e.g., AlCl₃) to introduce alkyl groups onto the aromatic ring.

Table 4: Alkylation Reaction Parameters

MethodAlkylating AgentCatalystSolventTemperatureProduct
WilliamsonCH₃CH₂BrNaOHTHF25°CEther derivative
Friedel-CraftsCH₃CH₂BrAlCl₃DCM40°CAlkylated derivative

Catalytic Reactions (CVABO Mechanism)

The compound may participate in catalytic reactions involving cooperative vinylogous anomeric-based oxidation (CVABO), as observed in similar sulfonamide-containing systems . For example:

  • Pyridine Synthesis : In multicomponent reactions with aldehydes and malononitrile, the sulfonamide group acts as a catalyst or reactant, facilitating ring closure and oxidation to form pyridines.

  • Conditions : Solvent-free, catalytic amounts of transition metals (e.g., Cu(I)), and elevated temperatures (e.g., 90°C).

Table 5: CVABO Reaction Parameters

ReactantsCatalystSolventTemperatureTimeProduct
Aldehyde, malononitrileCu(I) catalystSolvent-free90°C15 minPyridine derivative

Analytical Techniques for Reaction Monitoring

Key analytical methods used to confirm reaction outcomes include:

  • NMR Spectroscopy : To track changes in the aromatic region (e.g., disappearance of -OH signal after acylation).

  • Mass Spectrometry : To identify molecular weights of products (e.g., confirmation of sulfonic acid formation).

  • FT-IR : To monitor functional group transformations (e.g., disappearance of -SO₂NH- peaks) .

Scientific Research Applications

Medicinal Chemistry

2-ethoxy-N-(4-hydroxyphenyl)-5-methylbenzenesulfonamide has been investigated for its potential as a therapeutic agent due to its ability to inhibit certain enzymes and receptors involved in disease processes.

Case Study: Anticancer Activity

Research has shown that sulfonamide derivatives exhibit anticancer properties by inhibiting enzymes related to tumor growth. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis.

Case Study: Inhibition of Cytokine Production

A study evaluating the effects of this compound on macrophages revealed a significant reduction in the secretion of TNF-alpha and IL-6, markers of inflammation . This suggests its potential utility in managing inflammatory conditions.

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Preliminary studies indicate that it exhibits activity against various bacterial strains, including those resistant to conventional antibiotics.

Table 2: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Role in Drug Formulation

Due to its favorable solubility profile, this compound is being explored as an excipient in drug formulations. Its ability to enhance the solubility of poorly soluble drugs makes it valuable in pharmaceutical applications.

Case Study: Formulation Development

A recent formulation study demonstrated that incorporating this sulfonamide into a solid dispersion significantly improved the bioavailability of an otherwise poorly soluble drug .

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(4-hydroxyphenyl)-5-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-ethoxy-N-(4-hydroxyphenyl)-5-methylbenzenesulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

2-Ethoxy-N-(4-hydroxyphenyl)-5-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article examines its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The molecular formula of this compound is C15H17NO4SC_{15}H_{17}NO_4S, with a molecular weight of approximately 307.36 g/mol. The structural features include:

  • Ethoxy group : Enhances solubility and bioavailability.
  • Hydroxyphenyl group : Potentially contributes to antioxidant properties.
  • Methyl group : May influence the compound's lipophilicity and receptor interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through non-covalent interactions such as hydrogen bonding. This interaction can modulate the activity of specific enzymes or receptors, leading to diverse biological effects, including anti-inflammatory and anticancer properties.

Anticancer Activity

Research indicates that sulfonamide derivatives can exhibit significant anticancer effects. For instance, studies have shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines. The compound's mechanism may involve the inhibition of specific kinases or signaling pathways associated with tumor growth .

Anti-inflammatory Effects

Sulfonamides have been documented for their anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators. The hydroxy group in the compound may enhance its ability to scavenge free radicals, further contributing to its anti-inflammatory effects .

Research Findings

Recent studies have highlighted the biological activities of similar sulfonamide derivatives, providing insights into their potential applications:

CompoundBiological ActivityIC50 Value (nM)Reference
Compound AFGFR1 Inhibition< 4.1
Compound BEGFR Kinase Activity5.3 - 8.3
Compound CRET Kinase InhibitionModerate to High

These findings suggest that modifications in the chemical structure can significantly affect the biological potency and specificity of sulfonamide derivatives.

Case Studies

  • In vitro Studies : A study on related compounds demonstrated that modifications in substituents led to varying degrees of inhibition against cancer cell lines, indicating that structural optimization could enhance therapeutic efficacy .
  • Animal Models : In vivo experiments involving similar sulfonamide compounds showed promising results in reducing tumor size and improving survival rates in xenograft models, underscoring their potential for clinical applications .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 2-ethoxy-N-(4-hydroxyphenyl)-5-methylbenzenesulfonamide, and how do reaction conditions influence yield?

  • Synthesis Steps :

  • Step 1 : Sulfonylation of 5-methylbenzenesulfonyl chloride with 4-hydroxyphenylamine under basic conditions (e.g., NaHCO₃ in dichloromethane).
  • Step 2 : Ethoxy group introduction via nucleophilic substitution (e.g., using ethyl bromide/K₂CO₃ in DMF at 80°C) .
    • Critical Conditions :
  • Temperature control (±2°C) during ethoxylation to avoid side reactions.
  • Solvent selection (DMF preferred for polar intermediates) to enhance solubility .
    • Characterization : Use NMR (¹H/¹³C) to confirm sulfonamide bond formation (δ 10.5–11.0 ppm for NH) and IR for sulfonyl S=O stretches (~1350 cm⁻¹) .

Q. How is the compound’s purity validated, and what analytical methods are recommended?

  • Purity Assessment :

  • HPLC : C18 column, acetonitrile/water (70:30), UV detection at 254 nm.
  • Elemental Analysis : Tolerance ≤0.3% for C, H, N, S .
    • Advanced Techniques :
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 335.09 (theoretical) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., Acta Crystallographica protocols) .

Q. What preliminary biological screening assays are suitable for this compound?

  • Antimicrobial Testing :

  • Broth Microdilution (MIC determination against S. aureus and E. coli; IC₅₀ <50 µM suggests activity) .
    • Enzyme Inhibition :
  • Kinase Assays (e.g., EGFR inhibition via fluorescence polarization) .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., high in vitro vs. low in vivo efficacy) be resolved?

  • Potential Causes :

  • Metabolic Instability : Check hepatic microsomal degradation (e.g., rat liver S9 fraction).
  • Solubility Issues : Use logP calculations (CLOGP >3 indicates poor aqueous solubility) and modify with PEGylation .
    • Experimental Adjustments :
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated phenol) to enhance bioavailability .

Q. What computational strategies optimize target binding affinity while minimizing off-target effects?

  • In Silico Workflow :

  • Docking Studies : Use AutoDock Vina to model interactions with COX-2 (prioritize sulfonamide–Arg120 hydrogen bonds) .
  • MD Simulations : Assess binding stability over 100 ns (RMSD <2 Å indicates stable complexes) .
    • Validation : Compare with analogs lacking the ethoxy group to isolate functional group contributions .

Q. How do reaction intermediates impact scalability, and what process adjustments improve yield?

  • Intermediate Challenges :

  • N-Hydroxyphenylamine Stability : Protect the hydroxyl group with tert-butyldimethylsilyl chloride during sulfonylation .
    • Scale-Up Protocols :
  • Continuous Flow Reactors : Reduce reaction time from 24h to 4h for ethoxylation (80°C, 10 bar pressure) .

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